molecular formula C13H16ClN7O4 B10920398 4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10920398
M. Wt: 369.76 g/mol
InChI Key: SXODJWCMZYRXNM-UHFFFAOYSA-N
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Description

4-{[3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N~3~-methyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a pyrazole ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the pyrazole ring imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N~3~-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Nitration and Chlorination: The pyrazole ring is then subjected to nitration and chlorination to introduce the nitro and chloro substituents.

    Acylation: The chlorinated and nitrated pyrazole is acylated with propanoyl chloride to form the intermediate compound.

    Amidation: The final step involves the amidation reaction with 1-ethyl-N~3~-methyl-1H-pyrazole-3-carboxamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.

Major Products

    Reduction: Formation of 4-amino-3-chloro-1H-pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 1-ethyl-N~3~-methyl-1H-pyrazole-3-carboxylic acid and the corresponding amine.

Scientific Research Applications

4-{[3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N~3~-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anti-inflammatory properties.

    Materials Science: Exploration of its properties for use in the development of new materials with specific chemical functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro and chloro substituents on the pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitro-1H-pyrazole
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide
  • 4-Amino-3-chloro-1H-pyrazole

Uniqueness

4-{[3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N~3~-methyl-1H-pyrazole-3-carboxamide is unique due to the combination of its substituents and the specific arrangement of functional groups. This uniqueness imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C13H16ClN7O4

Molecular Weight

369.76 g/mol

IUPAC Name

4-[3-(4-chloro-3-nitropyrazol-1-yl)propanoylamino]-1-ethyl-N-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H16ClN7O4/c1-3-19-7-9(11(17-19)13(23)15-2)16-10(22)4-5-20-6-8(14)12(18-20)21(24)25/h6-7H,3-5H2,1-2H3,(H,15,23)(H,16,22)

InChI Key

SXODJWCMZYRXNM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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